ethyl 9-cyclopentyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate
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Overview
Description
Ethyl 9-cyclopentyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate is a useful research compound. Its molecular formula is C23H25NO4 and its molecular weight is 379.456. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Techniques : The compound and its related derivatives have been synthesized through various methods, including one-step reactions from precursors and through reactions involving aminomethinylation. These methods are crucial for constructing complex heterocyclic frameworks that are prevalent in many pharmaceutical agents (Balogh, Hermecz, Simon, & Pusztay, 2009).
Structural Studies : X-ray diffraction studies have been employed to characterize the structure of synthesized compounds, providing insights into their crystalline forms and molecular configurations. Such structural elucidation is fundamental for understanding the reactivity and properties of these compounds (Shruthi et al., 2012).
Reactivity and Mechanistic Insights
Reactivity with Carbenoids : Investigations into the reactivity of related compounds with carbenoids have led to the discovery of novel ring systems and provided mechanistic insights into cyclopropanation reactions and the formation of furan-annelated products. These studies are instrumental in developing synthetic methodologies for constructing complex organic molecules (Dicker, Shipman, & Suschitzky, 1984).
Antimicrobial and Antioxidant Activity : Some derivatives have been evaluated for their antimicrobial and antioxidant activities, highlighting the potential of these compounds in developing new therapeutic agents. The synthesis of ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate and its derivatives showcases the exploration of these compounds' bioactive properties (Devi, Ramaiah, Roopa, & Vaidya, 2010).
Mechanism of Action
Target of Action
It’s known that the compound has shown significant activity against the malaria parasite plasmodium falciparum
Mode of Action
It’s suggested that the compound doesn’t directly inhibit cytochrome bc1, a key enzyme in the electron transport chain of the mitochondria, but may have a different mechanism of action . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
Given its activity against plasmodium falciparum, it’s likely that the compound interferes with essential biochemical pathways within the parasite, leading to its death
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It’s known that the compound has significant activity against the malaria parasite plasmodium falciparum . This suggests that the compound’s action results in the death of the parasite, thereby exerting its antimalarial effect.
Properties
IUPAC Name |
ethyl 9-cyclopentyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-3-26-23(25)19-14(2)28-22-17-11-7-6-10-16(17)21-18(20(19)22)12-24(13-27-21)15-8-4-5-9-15/h6-7,10-11,15H,3-5,8-9,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTXDCMJUSRLLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C3=C(C4=CC=CC=C42)OCN(C3)C5CCCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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